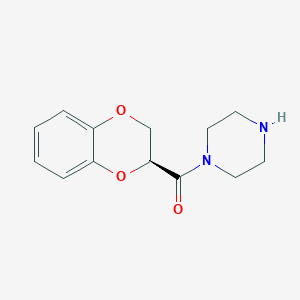

(S)-1,4-Benzodioxan-2-carboxypiperazine

説明

(S)-1,4-Benzodioxan-2-carboxypiperazine (CAS: 401941-54-6) is a chiral piperazine derivative featuring a 1,4-benzodioxane ring system. Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 248.28 g/mol . This compound is a key intermediate in synthesizing (S)-doxazosin mesylate, a selective α₁-adrenergic receptor antagonist used to treat hypertension . The (S)-enantiomer is pharmacologically critical, as stereochemistry significantly influences receptor binding and metabolic stability.

特性

IUPAC Name |

[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUPDJNTYCSBJZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C(=O)[C@@H]2COC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351046 | |

| Record name | (S)-1,4-Benzodioxan-2-carboxypiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401941-54-6 | |

| Record name | (S)-1,4-Benzodioxan-2-carboxypiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chiral HPLC Analysis

Chiral HPLC using cellulose-based columns (e.g., Phenomenex Lux Cellulose-1) with hexane/isopropanol mobile phases resolves enantiomers of 1,4-benzodioxan-2-carboxypiperazine. For the (S)-enantiomer, retention times are typically 12–14 minutes under isocratic conditions (85:15 hexane/IPA + 1.5% formic acid).

Spectroscopic Characterization

-

¹H NMR : The (S)-enantiomer exhibits distinct coupling patterns for the benzodioxane protons (δ 4.2–4.4 ppm, dd, J = 11.4 Hz) and piperazine protons (δ 2.8–3.1 ppm, m).

-

Optical Rotation : [α]D²⁵ = +15.6° (c = 1.0, CHCl₃) confirms enantiopurity.

Industrial Applications and Patent Literature

The synthesis of (S)-1,4-benzodioxan-2-carboxypiperazine is pivotal in manufacturing doxazosin mesylate, an α₁-adrenergic blocker. Patent EP2421857B1 discloses a process where 4-amino-2-chloro-6,7-dimethoxyquinazoline reacts with N-(1,4-benzodioxan-2-carbonyl)piperazine under mild conditions (50–60°C, DMF solvent) to form doxazosin. The piperazine intermediate is prepared via the acid chloride route, emphasizing the method’s industrial viability .

科学的研究の応用

Medicinal Chemistry

Pharmacological Properties

- Antihypertensive Effects : (S)-1,4-Benzodioxan-2-carboxypiperazine serves as a key intermediate in the synthesis of doxazosin, a drug used to treat hypertension and benign prostatic hyperplasia (BPH). Doxazosin functions as an alpha-1 adrenergic receptor antagonist, which helps relax blood vessels and improve blood flow .

- Neurological Applications : Research has indicated that compounds similar to (S)-1,4-Benzodioxan-2-carboxypiperazine exhibit potential as NMDA receptor antagonists. These antagonists are being studied for their neuroprotective properties in conditions such as epilepsy and neurodegenerative diseases .

Therapeutic Potential

- Cytotoxic and Antimicrobial Activities : Studies have shown that derivatives of the benzodioxane structure possess notable cytotoxic and antimicrobial properties. These findings suggest potential applications in developing new antibiotics or anticancer agents .

- Anti-inflammatory Properties : Some analogs have demonstrated anti-inflammatory activity, which could be beneficial in treating inflammatory diseases. For instance, specific structural modifications have been linked to enhanced anti-inflammatory effects .

Synthetic Applications

Chemical Synthesis

- Building Block for Complex Molecules : The compound is used as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating more complex structures with potential therapeutic applications .

- Enzymatic Synthesis : Recent advancements have introduced enzymatic methods for the kinetic resolution of related compounds, enhancing the efficiency of synthesizing chiral intermediates like (S)-1,4-Benzodioxan-2-carboxypiperazine .

Case Studies

- Doxazosin Synthesis : A study highlighted the practical chemical and enzymatic technologies employed to synthesize (S)-1,4-Benzodioxan-2-carboxypiperazine as an intermediate for doxazosin mesylate production. This process emphasizes the compound's significance in pharmaceutical manufacturing .

Table of Relevant Studies

作用機序

The mechanism of action of (S)-1,4-Benzodioxan-2-carboxypiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to alterations in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Enantiomeric Comparison: (R)-1,4-Benzodioxan-2-carboxypiperazine

The (R)-enantiomer (CAS: Not explicitly listed, but structurally related) shares the same molecular formula but differs in stereochemistry at the benzodioxane ring. Enantiomeric pairs often exhibit divergent pharmacological profiles. For example, in the synthesis of doxazosin, the (S)-form is preferred due to its higher receptor specificity, while the (R)-enantiomer may lack therapeutic efficacy or exhibit off-target effects .

Key Differences :

Racemic and Impurity Compounds

Pharmaceutical impurities such as (2RS)-1,4-Benzodioxane-2-carboxylic Acid and 1-[(2RS)-(benzodioxan-2-yl)carbonyl]piperazine Hydrochloride (CAS: 70918-74-0) are critical for quality control. These racemic mixtures are monitored during drug manufacturing to ensure stereochemical purity .

Comparison Highlights :

Functional Analog: MKC-242

MKC-242 (5-[3-[((2S)-1,4-Benzodioxan-2-ylmethyl)amino]propoxy]-1,3-benzodioxole HCl) is a serotonin 1A (5-HT₁A) receptor agonist with anxiolytic and antidepressant properties . Though structurally distinct, it shares the (S)-benzodioxane motif, demonstrating how minor modifications alter pharmacological targets.

Key Contrasts :

Structural Derivatives

- 1-(1,4-Benzodioxane-2-carbonyl)piperazine (CAS: 401941-54-6): A non-chiral analog lacking stereochemical specificity, used in research settings .

- N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine (CAS: 617677-53-9): A dimeric derivative with a molecular weight of 410.43 g/mol , primarily studied for its physicochemical properties .

Comparison Table :

Research Findings and Pharmacological Insights

- Stereochemical Impact : The (S)-enantiomer’s configuration is crucial for α₁-adrenergic receptor binding, as shown in doxazosin’s enantioselective synthesis . Racemic mixtures exhibit reduced potency due to antagonistic effects of the (R)-form .

- Metabolic Stability: Piperazine derivatives with benzodioxane rings generally show improved metabolic stability compared to non-cyclic analogs, enhancing their therapeutic utility .

- Synthetic Challenges : Enzymatic resolution methods are employed to achieve high enantiomeric excess (e.g., >99% ee for the (S)-form), as traditional chemical synthesis often yields racemic mixtures .

生物活性

(S)-1,4-Benzodioxan-2-carboxypiperazine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article examines its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

(S)-1,4-Benzodioxan-2-carboxypiperazine is characterized by the presence of a benzodioxan core, which is known for its role in various biological activities. The compound has a specific stereochemistry that influences its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | (S)-1,4-Benzodioxan-2-carboxypiperazine |

| CAS Number | 401941-54-6 |

| Molecular Formula | C12H14N2O4 |

| Molecular Weight | 250.25 g/mol |

The primary mechanism of action for (S)-1,4-Benzodioxan-2-carboxypiperazine involves its interaction with various receptors and enzymes in the central nervous system (CNS). Notably, it acts as an inhibitor of the acetyltransferase p300, which plays a crucial role in histone acetylation and gene expression regulation. This inhibition can lead to altered cellular signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Acetyltransferase Inhibition : Competitively inhibits p300, blocking histone acetylation.

- Regulation of STAT3 : Inhibits the activation of the STAT3 signaling pathway, which is involved in tumor progression and immune responses.

Biological Activities

Research has demonstrated various biological activities associated with (S)-1,4-Benzodioxan-2-carboxypiperazine:

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown efficacy against HCT116 human colon carcinoma cells with an IC50 value indicating significant potency.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases where NMDA receptor antagonism plays a critical role .

Research Findings

Recent studies have highlighted the potential therapeutic applications of (S)-1,4-Benzodioxan-2-carboxypiperazine:

- Antidiabetic Potential : A study involving benzodioxan derivatives showed that certain analogs exhibited potent α-amylase inhibition, suggesting potential use in managing diabetes . Although specific data on (S)-1,4-Benzodioxan-2-carboxypiperazine was not detailed, its structural similarity implies potential activity.

- Cytotoxicity Evaluation : In vitro assays have demonstrated that (S)-1,4-Benzodioxan-2-carboxypiperazine can induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Case Studies : Research on related benzodioxan compounds has shown their effectiveness in treating conditions such as schistosomiasis and epilepsy. The structural features of (S)-1,4-Benzodioxan-2-carboxypiperazine may confer similar benefits .

Comparative Analysis with Related Compounds

To provide context on the efficacy and specificity of (S)-1,4-Benzodioxan-2-carboxypiperazine, a comparison with other known inhibitors is useful:

| Compound | Target | IC50 Value | Notes |

|---|---|---|---|

| C646 | p300 | 5 µM | Non-selective |

| A-485 | p300/CBP | 0.5 µM | More potent but less selective |

| (S)-1,4-Benzodioxan-2-carboxypiperazine | p300 | 1.98 µM | Selective and reversible |

Q & A

Q. What are the optimal synthetic routes for (S)-1,4-Benzodioxan-2-carboxypiperazine, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization of diamines, acyl chloride coupling, and stereoselective resolution. Key parameters to optimize include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency for nucleophilic substitutions .

- Catalyst systems : Iridium-based catalysts enable enantioselective amination, achieving up to 94% enantiomeric excess (ee) in allylic substitution reactions .

- Temperature control : Reactions at 50°C balance yield and stereochemical integrity .

Analytical validation (e.g., HPLC, HRMS) is critical for purity assessment .

Q. How can researchers validate the stereochemical purity of (S)-1,4-Benzodioxan-2-carboxypiperazine?

- Methodological Answer : Use a combination of:

- Chiral chromatography : Supercritical Fluid Chromatography (SFC) with polysaccharide columns resolves enantiomers and quantifies ee (e.g., 94% ee reported for related piperazine derivatives) .

- NMR spectroscopy : H and C NMR analysis of diastereomeric derivatives (e.g., using chiral auxiliaries) confirms configuration .

- Optical rotation : Compare measured [α] values with literature data (e.g., +19.4° for (S)-configured analogs) .

Q. What analytical techniques are essential for characterizing intermediates in the synthesis of (S)-1,4-Benzodioxan-2-carboxypiperazine?

- Methodological Answer : Prioritize:

- FTIR : Detects functional groups (e.g., carbonyl stretches at ~1700 cm) .

- GC-MS : Monitors volatile intermediates and byproducts .

- X-ray crystallography : Resolves ambiguous stereochemistry in crystalline intermediates .

Advanced Research Questions

Q. How can biocatalytic methods enhance the enantioselective synthesis of (S)-1,4-Benzodioxan-2-carboxypiperazine?

- Methodological Answer : Enzymatic resolution using lipases or esterases improves stereochemical outcomes:

- Substrate engineering : Introduce ester groups for enzyme recognition (e.g., chloroacetyl intermediates) .

- Process design : Combine kinetic resolution with dynamic kinetic resolution (DKR) to maximize yield and ee (>99% achieved in related piperazine systems) .

- Case study : Fang et al. (2001) demonstrated enzymatic desymmetrization for doxazosin intermediates, applicable to benzodioxan-carboxypiperazines .

Q. How should researchers address contradictions in reported reaction yields or stereoselectivity across studies?

- Methodological Answer : Perform systematic reproducibility checks:

- Variable isolation : Test solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst loading .

- Byproduct analysis : Use LC-MS to identify side reactions (e.g., hydrolysis of chloroacetyl groups) .

- Cross-validation : Compare data with structurally analogous compounds (e.g., S-15535, a benzodioxin-piperazine derivative with similar reactivity) .

Q. What strategies enable the design of (S)-1,4-Benzodioxan-2-carboxypiperazine derivatives with tailored bioactivity?

- Methodological Answer : Leverage structure-activity relationship (SAR) principles:

- Substituent modulation : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the benzodioxan ring to enhance receptor binding .

- Piperazine ring functionalization : Attach sulfonamide or thiourea moieties for improved pharmacokinetics .

- In silico screening : Molecular docking with serotonin or adrenergic receptors predicts binding affinity .

Q. How can researchers mitigate challenges in scaling up enantioselective syntheses of (S)-1,4-Benzodioxan-2-carboxypiperazine?

- Methodological Answer : Adopt green chemistry and flow chemistry principles:

- Continuous flow reactors : Minimize batch variability and improve heat/mass transfer .

- Catalyst immobilization : Reuse iridium or enzymatic catalysts via silica or polymer supports .

- Waste reduction : Replace stoichiometric reagents (e.g., triethylamine) with recyclable bases .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。